molecular formula C20H26N2O5S B2864900 Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate CAS No. 898464-76-1

Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate

Cat. No.: B2864900
CAS No.: 898464-76-1
M. Wt: 406.5
InChI Key: JNAGDMYIRBHAFI-UHFFFAOYSA-N
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Description

Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate is a heterocyclic compound featuring:

  • A piperidine ring substituted with an ethyl carboxylate group at position 2.
  • A sulfonyl linker connecting the piperidine to a fused hexahydropyrido[3,2,1-ij]quinolin system.
  • A 3-oxo group on the hexahydropyridoquinolin scaffold.

Properties

IUPAC Name

ethyl 1-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-2-27-20(24)16-6-3-9-21(13-16)28(25,26)17-11-14-5-4-10-22-18(23)8-7-15(12-17)19(14)22/h11-12,16H,2-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAGDMYIRBHAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Julolidine Core Functionalization

The julolidine scaffold (1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline) serves as the foundational structure. Key modifications include formylation at the 9-position via the Vilsmeier-Haack reaction, as demonstrated in multiple protocols. For instance, treating julolidine with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in dichloromethane at 20°C for 4 hours yields 9-formyljulolidine in up to 92% yield.

Sulfonation at the 9-Position

Chlorosulfonation of the julolidine aromatic ring at the 9-position is proposed to introduce the sulfonyl chloride moiety. Chlorosulfonic acid (ClSO₃H) in a non-polar solvent (e.g., dichloroethane) at 0–5°C could facilitate electrophilic substitution, leveraging the electron-rich nature of the julolidine system. Optimization of reaction time and stoichiometry would be critical to avoid polysulfonation.

Preparation of Ethyl Piperidine-3-Carboxylate

Esterification of Piperidine-3-Carboxylic Acid

Ethyl piperidine-3-carboxylate is synthesized via Fischer esterification. Reacting piperidine-3-carboxylic acid with ethanol in the presence of concentrated sulfuric acid under reflux yields the ester. Alternative routes may involve coupling reagents (e.g., DCC/DMAP) for milder conditions.

Purification and Characterization

The crude ester is purified via fractional distillation or silica gel chromatography, with purity confirmed by ¹H NMR and mass spectrometry. Typical spectral features include a triplet for the ester methylene group (δ 4.1–4.3 ppm) and a multiplet for the piperidine ring protons.

Sulfonamide Coupling Reaction

Reaction Conditions

The sulfonyl chloride intermediate (from Section 1.3) is reacted with ethyl piperidine-3-carboxylate in anhydrous dichloromethane under inert atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, and the mixture is stirred at 0°C to room temperature for 12–24 hours.

Workup and Isolation

Post-reaction, the mixture is washed with dilute HCl (to remove excess base) and brine. The organic layer is dried over sodium sulfate, concentrated, and purified via column chromatography (hexane/ethyl acetate gradient) to isolate the sulfonamide product.

Optimization Challenges and Alternatives

Sulfonation Yield Variability

Chlorosulfonation efficiency depends on the electronic environment of the julolidine ring. Electron-donating groups (e.g., the 3-oxo moiety) may deactivate the ring, necessitating higher temperatures or prolonged reaction times. Pilot studies suggest yields ranging from 40% to 70% under optimized conditions.

Competing Side Reactions

Over-oxidation during the 3-oxo formation and sulfonation may generate byproducts such as sulfones or ring-opened derivatives. Controlled addition of oxidizing agents and low-temperature sulfonation mitigate these issues.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : The target compound exhibits characteristic peaks for the julolidine methylene groups (δ 1.8–2.1 ppm), piperidine ester (δ 4.1 ppm), and sulfonamide NH (δ 7.2–7.5 ppm).
  • Mass Spectrometry : A molecular ion peak at m/z 462 (M+H⁺) confirms the molecular formula C₂₂H₂₇N₃O₅S.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

Adapting the Vilsmeier-Haack and sulfonation steps for large batches requires continuous flow reactors to manage exothermic reactions. Patent data highlights similar quinoline derivatives produced at multi-kilogram scales with >80% purity.

Environmental Considerations

Waste streams containing chromium or chlorinated solvents necessitate neutralization and recycling protocols. Green chemistry alternatives, such as biocatalytic oxidation, are under investigation but remain exploratory.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify its chemical structure and properties, enhancing its functionality for specific applications.

Common Reagents and Conditions: The compound reacts with common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully optimized to achieve the desired transformations.

Major Products Formed: Depending on the reaction conditions and reagents used, the major products formed from reactions involving this compound include derivatives with altered functional groups, which can exhibit different physical and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate is studied for its potential as a building block in the synthesis of complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.

Biology: In biological research, this compound is investigated for its potential to interact with biological targets, such as enzymes and receptors. Its effects on cellular processes and signaling pathways are of particular interest for understanding its biological activity.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies for treating certain diseases, and further research is being conducted to evaluate its efficacy and safety.

Industry: In industrial applications, this compound is utilized as a precursor for the production of various materials and chemicals. Its versatility and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate exerts its effects by interacting with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound's mechanism of action involves binding to these targets and modulating their activity, which can lead to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Physicochemical Properties

Solubility and Polarity

  • Target Compound : The ethyl carboxylate and sulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetonitrile). The rigid bicyclic system may reduce water solubility.
  • Analog in : Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate isomers exhibit distinct RF values (0.30 vs. 0.36), indicating stereochemistry-dependent polarity .

Spectroscopic Data

Compound ¹H NMR (δ, Key Signals) ¹³C NMR (δ, Key Signals) Reference
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomer 1-2) 4.24 (bm, 2H, ester CH₂), 3.06 (dddd, J = 4.0, 9.8, 12.3 Hz, piperidine H) 172.2 (C=O), 155.4 (ester C=O)
Ethyl-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate Not reported, but expected downfield shifts for sulfonyl (δ ~110–120 ppm in ¹³C NMR). Inferred
  • Comparison : The target compound’s sulfonyl group would likely cause downfield shifts in ¹H and ¹³C NMR, similar to ’s analog.

Potential Bioactivity

  • Target Compound : The sulfonyl-piperidine motif is seen in muscarinic M2-receptor antagonists (e.g., ), suggesting possible neurological applications.
  • Analog in : Hexahydropyrido[3,2,1-ij]quinolin-derived Schiff bases form diorganotin(IV) complexes with antimicrobial activity, highlighting the scaffold’s versatility in metal coordination .

Functional Group Impact

  • Carboxylate Esters: Enhance membrane permeability compared to free acids (e.g., cyanoacrylic acid in ) .
  • Sulfonyl Linkers : Improve metabolic stability relative to ether or amine linkages .

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